molecular formula C19H14FNO2 B224053 3-fluoro-N-(4-phenoxyphenyl)benzamide

3-fluoro-N-(4-phenoxyphenyl)benzamide

Cat. No. B224053
M. Wt: 307.3 g/mol
InChI Key: MEGDTOPKKMLPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(4-phenoxyphenyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as FPB and has been the subject of numerous studies exploring its synthesis, mechanisms of action, and physiological effects. In

Mechanism of Action

The mechanism of action of FPB is not fully understood but is thought to involve the inhibition of specific enzymes and pathways involved in cell growth and inflammation. FPB has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, FPB has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
FPB has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. FPB has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a cancer treatment. Additionally, FPB has been shown to decrease the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. Finally, FPB has been shown to protect against oxidative stress and neurotoxicity, suggesting its potential use in treating neurological disorders.

Advantages and Limitations for Lab Experiments

FPB has several advantages for use in lab experiments, including its high purity and solubility in organic solvents. Additionally, FPB has been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in research. However, FPB has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on FPB, including further exploration of its mechanisms of action and potential therapeutic applications. Additionally, the development of more potent and selective FPB analogs could lead to improved efficacy and reduced off-target effects. Finally, the use of FPB in combination with other compounds or therapies could lead to synergistic effects and improved outcomes in the treatment of cancer, inflammation, and neurological disorders.
Conclusion
In conclusion, FPB is a promising compound for scientific research with potential applications in cancer treatment, inflammation, and neurological disorders. Its synthesis method has been optimized to produce high yields and purity, and its biochemical and physiological effects have been extensively studied. While FPB has some limitations, its advantages make it a reliable compound for use in lab experiments. Further research on FPB and its analogs could lead to improved therapeutic options for a variety of diseases.

Synthesis Methods

The synthesis of FPB involves the reaction of 4-phenoxyaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of FPB as a white solid that is soluble in organic solvents such as chloroform and methanol. The synthesis of FPB has been optimized to produce high yields and purity, making it a reliable compound for scientific research.

Scientific Research Applications

FPB has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, inflammation, and neurological disorders. FPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, FPB has been shown to have anti-inflammatory effects, suggesting its potential use in treating inflammatory diseases such as arthritis. FPB has also been studied for its potential neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

Product Name

3-fluoro-N-(4-phenoxyphenyl)benzamide

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

IUPAC Name

3-fluoro-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H14FNO2/c20-15-6-4-5-14(13-15)19(22)21-16-9-11-18(12-10-16)23-17-7-2-1-3-8-17/h1-13H,(H,21,22)

InChI Key

MEGDTOPKKMLPMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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